molecular formula C26H24N2O B1673418 4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 936622-80-9

4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No.: B1673418
CAS No.: 936622-80-9
M. Wt: 380.5 g/mol
InChI Key: XCZMUTGHJBFKPM-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications:

Mechanism of Action

4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline exerts its antibacterial effects by modulating the bacterial cell membrane and inhibiting cell wall synthesis. This dual mechanism disrupts the integrity of the bacterial cell, leading to cell death. The molecular targets include enzymes involved in cell wall biosynthesis and membrane-associated proteins .

Comparison with Similar Compounds

4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline is unique due to its dual mechanism of action. Similar compounds include other quinolone derivatives such as ciprofloxacin and levofloxacin, which primarily target bacterial DNA gyrase and topoisomerase IV. Unlike these compounds, this compound also affects the bacterial cell membrane, providing a broader spectrum of activity .

Properties

CAS No.

936622-80-9

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline

InChI

InChI=1S/C26H24N2O/c1-19-23-15-17-28(16-14-20-8-4-2-5-9-20)26(23)24-18-22(12-13-25(24)27-19)29-21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3

InChI Key

XCZMUTGHJBFKPM-UHFFFAOYSA-N

SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)CCC5=CC=CC=C5

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)CCC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HT-61;  HT61;  HT 61;  HY-50A;  HY 50A;  HY50A.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Co-amoxiclav (1000/200 mg infusion, GlaxoSmithKline) was purchased from St George's NHS Hospital, London. Mupirocin was purchased from Sigma Aldrich Ltd (Poole, Dorset, UK). Chlorhexidine gluconate was purchased from Sigma Aldrich Ltd (Poole, Dorset, UK). 4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (in hydrochloride salt form) was provided by Helperby Therapeutics.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Chlorhexidine gluconate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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